2-Thiophenepropanoicacid, a-thioxo-
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Overview
Description
2-Thiophenepropanoicacid, a-thioxo- is an organic compound with the molecular formula C7H6O2S2 It is characterized by the presence of a thiophene ring, a propanoic acid group, and an additional thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenepropanoicacid, a-thioxo- typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the propanoic acid and thioxo groups. One common method involves the use of thiophene-2-carboxylic acid as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and oxidation to yield the desired product .
Industrial Production Methods
Industrial production of 2-Thiophenepropanoicacid, a-thioxo- may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenepropanoicacid, a-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-Thiophenepropanoicacid, a-thioxo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Thiophenepropanoicacid, a-thioxo- involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the thioxo group but shares the thiophene and carboxylic acid functionalities.
2-Thioxo-1,3-dithiol-carboxamides: Contains a similar thioxo group but with a different core structure.
Thioxopyrimidines: Features a thioxo group attached to a pyrimidine ring, offering different chemical and biological properties.
Uniqueness
2-Thiophenepropanoicacid, a-thioxo- is unique due to its combination of a thiophene ring, propanoic acid group, and thioxo group
Properties
CAS No. |
89677-36-1 |
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Molecular Formula |
C7H6O2S2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-sulfanylidene-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C7H6O2S2/c8-7(9)6(10)4-5-2-1-3-11-5/h1-3H,4H2,(H,8,9) |
InChI Key |
WFXIZTRICNJBSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(=S)C(=O)O |
Origin of Product |
United States |
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